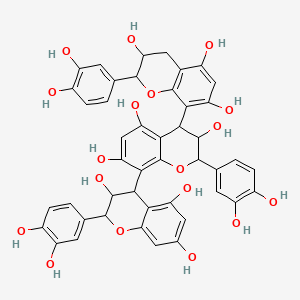

Procyanidin trimer T2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

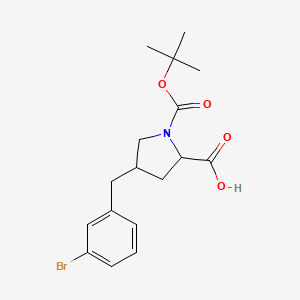

Procyanidin C1 is a type of proanthocyanidin, specifically a trimer of epicatechin. It is a naturally occurring polyphenolic compound found in various plants, including grapes, unripe apples, and cinnamon . Procyanidin C1 is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-aging and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The stereoselective synthesis of procyanidin C1 involves the condensation of epicatechin units. One method includes the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst for the condensation reaction, resulting in high yields . The reaction conditions typically involve low temperatures and anhydrous environments to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of procyanidin C1 often involves extraction from natural sources such as grape seeds. The extraction process includes solvent extraction, followed by purification using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) . These methods ensure the isolation of high-purity procyanidin C1 suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Procyanidin C1 undergoes several types of chemical reactions, including:

Oxidation: Procyanidin C1 can be oxidized to form quinones and other oxidative products.

Reduction: It can be reduced to form simpler phenolic compounds.

Substitution: Procyanidin C1 can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various phenolic compounds and quinones, which retain some of the antioxidant properties of the parent compound .

Scientific Research Applications

Procyanidin C1 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the properties of polyphenols and their interactions with other molecules.

Mechanism of Action

Procyanidin C1 exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Senolytic Activity: At higher concentrations, procyanidin C1 induces mitochondrial dysfunction in senescent cells, leading to programmed cell death.

Modulation of Cell Signaling: Procyanidin C1 interacts with various cell signaling pathways, including the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.

Comparison with Similar Compounds

Procyanidin C1 is part of a larger family of proanthocyanidins, which include other trimers like procyanidin C2 and various oligomers and polymers of catechin and epicatechin . Compared to other proanthocyanidins, procyanidin C1 is unique due to its specific trimeric structure and its potent senolytic activity . Similar compounds include:

Procyanidin C2: Another trimer of catechin with similar antioxidant properties but different biological activities.

Epicatechin: A monomeric unit of procyanidin C1, known for its cardiovascular benefits and antioxidant properties.

Catechin: Another monomeric unit with similar health benefits but different structural properties.

Procyanidin C1 stands out due to its specific biological activities and potential therapeutic applications, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJZMWJRUKIQGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H38O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341558 |

Source

|

| Record name | Procyanidin trimer T2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

866.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)

![2-[7-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13394586.png)

![(2,10,13-Trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B13394603.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)

![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)

![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)

![2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)